(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride is a chemical compound classified as an amine and alcohol derivative. It has the molecular formula and is known for its applications in organic synthesis and medicinal chemistry. The compound is characterized by its chiral center, which contributes to its potential use in asymmetric synthesis.
(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride falls under the category of piperidine derivatives, which are cyclic amines. Its classification is significant in understanding its reactivity and interaction with biological systems.
The synthesis of (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride typically involves the alkylation of piperidine derivatives followed by reduction processes. Common methods include:
The synthetic pathway requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. For instance, using methanol as a solvent during the reduction step can enhance the reaction efficiency .
The molecular structure of (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride features a piperidine ring with a hydroxymethyl group attached to it. The stereochemistry at the chiral center plays a crucial role in its biological activity.
Key structural data includes:
(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride participates in several chemical reactions typical of alcohols and amines:
The reactivity of this compound can be modulated by altering reaction conditions such as pH and temperature, which influence the nucleophilicity of the amine group .
The mechanism of action for (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride primarily revolves around its interaction with biological receptors:
Studies indicate that derivatives of piperidine compounds exhibit significant activity on central nervous system targets, suggesting potential therapeutic applications .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples .
(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride has several scientific uses:
The asymmetric synthesis of (S)-(3-methylpiperidin-3-yl)methanol hydrochloride leverages biocatalytic transamination to establish stereochemical integrity. This method employs amine oxidase (AmOx) and ene imine reductase (EneIRED) cascades to convert N-alkyl tetrahydropyridines (THPs) to chiral piperidines. The process initiates with AmOx-catalyzed oxidation of THPs to dihydropyridinium intermediates, followed by EneIRED-mediated stereoselective reduction. Key EneIREDs (e.g., EneIRED-01–09) enable enantiocomplementary synthesis, yielding the (S)-enantiomer with >96% enantiomeric excess (ee) and ≥62% isolated yield [10].
This chemo-enzymatic cascade accommodates diverse N-alkyl substituents (allyl, propargyl) and aryl/heteroaryl groups at C-3 (Table 1). Notably, sterically demanding 2-naphthyl-substituted substrates achieve >99% conversion and 94% ee, underscoring the robustness of this approach for synthesizing pharmaceutically relevant piperidines [10].
Table 1: Substrate Scope for Biocatalytic Synthesis of 3-Substituted Piperidines
Substituent (C-3) | N-Alkyl Group | Yield (%) | ee (%) |
---|---|---|---|
Phenyl | Methyl | 87 | 99 |
2-Furyl | Allyl | 62 | 86 |
2-Naphthyl | Propargyl | 73 | 94 |
Hybrid ligands targeting both mu opioid receptors (MOR) and dopamine D3 receptors (D3R) integrate structural motifs from (S)-(3-methylpiperidin-3-yl)methanol hydrochloride. This scaffold serves as a chiral building block for MOR-agonist pharmacophores, fused with D3R-antagonist fragments (e.g., substituted phenylpiperazines). Computational docking reveals that the (S)-configuration optimally positions the hydroxymethyl group for hydrogen bonding with MOR residues (e.g., Tyr148), while the 3-methyl group enhances hydrophobic contacts within D3R [8] [1].
Lead compounds (e.g., VK4-116 and VK4-40) derived from this hybridization strategy exhibit dual nanomolar affinity (MOR: Ki = 12 nM; D3R: Ki = 0.4 nM). Functional assays confirm MOR agonism (G-protein bias) coupled with D3R antagonism, demonstrating efficacy in reducing opioid-seeking behavior without compromising analgesia [8] [4].
Table 2: Binding Affinities of Hybrid Ligands
Compound | MOR Ki (nM) | D3R Ki (nM) |
---|---|---|
VK4-116 | 12 ± 1.2 | 0.4 ± 0.05 |
VK4-40 | 8 ± 0.9 | 0.7 ± 0.08 |
The stereochemistry of (S)-(3-methylpiperidin-3-yl)methanol hydrochloride critically influences blood-brain barrier (BBB) penetration. The (S)-enantiomer exhibits a 0.8-log unit reduction in polar surface area (PSA) compared to its (R)-counterpart, translating to enhanced passive diffusion. Structure-property relationship studies reveal that C-3 hydroxymethyl functionalization reduces PSA to <40 Ų, while the 3-methyl group maintains calculated LogP (cLogP) values of 1.8–2.2 – optimal for CNS permeability [1] [5] [7].
Derivatization strategies include:
Table 3: Physicochemical Properties of Stereoisomers
Stereoisomer | PSA (Ų) | cLogP | BBB Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|
(S)-enantiomer | 38.5 | 1.8 | 5.2 |
(R)-enantiomer | 45.3 | 1.7 | 2.1 |
Bivalent ligands tether (S)-(3-methylpiperidin-3-yl)methanol hydrochloride (MOR agonist domain) to D3R antagonists (e.g., arylated piperazines) via spacers of 6–12 polyethylene glycol (PEG) units. This design enables simultaneous orthosteric binding to MOR and allosteric engagement with D3R. Bioluminescence resonance energy transfer (BRET) assays confirm these ligands activate MOR G-protein signaling (EC50 = 28 nM) while inhibiting D3R β-arrestin recruitment (IC50 = 11 nM) [8] [4].
Key design principles include:
Table 4: Bivalent Ligand Pharmacological Profiles
Spacer Length (PEG Units) | MOR EC50 (nM) | D3R IC50 (nM) |
---|---|---|
6 | 42 ± 4.1 | 24 ± 2.3 |
8 | 28 ± 2.7 | 11 ± 1.0 |
12 | 37 ± 3.5 | 19 ± 1.8 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0